6-Allyl-8beta-carboxyergoline 6-Allyl-8beta-carboxyergoline 6-Allyl-8β-carboxyergoline is a metabolite of cabergoline which is a dopamine D2-receptor agonist.
Brand Name: Vulcanchem
CAS No.: 81409-74-7
VCID: VC21345906
InChI: InChI=1S/C18H20N2O2/c1-2-6-20-10-12(18(21)22)7-14-13-4-3-5-15-17(13)11(9-19-15)8-16(14)20/h2-5,9,12,14,16,19H,1,6-8,10H2,(H,21,22)/t12-,14-,16-/m1/s1
SMILES: C=CCN1CC(CC2C1CC3=CNC4=CC=CC2=C34)C(=O)O
Molecular Formula: C18H20N2O2
Molecular Weight: 296.4 g/mol

6-Allyl-8beta-carboxyergoline

CAS No.: 81409-74-7

Cat. No.: VC21345906

Molecular Formula: C18H20N2O2

Molecular Weight: 296.4 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

6-Allyl-8beta-carboxyergoline - 81409-74-7

CAS No. 81409-74-7
Molecular Formula C18H20N2O2
Molecular Weight 296.4 g/mol
IUPAC Name (6aR,9R,10aR)-7-prop-2-enyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxylic acid
Standard InChI InChI=1S/C18H20N2O2/c1-2-6-20-10-12(18(21)22)7-14-13-4-3-5-15-17(13)11(9-19-15)8-16(14)20/h2-5,9,12,14,16,19H,1,6-8,10H2,(H,21,22)/t12-,14-,16-/m1/s1
Standard InChI Key YAICYXFUKKMAKO-XNRPHZJLSA-N
Isomeric SMILES C=CCN1C[C@@H](C[C@H]2[C@H]1CC3=CNC4=CC=CC2=C34)C(=O)O
SMILES C=CCN1CC(CC2C1CC3=CNC4=CC=CC2=C34)C(=O)O
Canonical SMILES C=CCN1CC(CC2C1CC3=CNC4=CC=CC2=C34)C(=O)O
Appearance White to Off-White Solid
Melting Point >160ºC

Chemical Identity and Structural Characteristics

6-Allyl-8beta-carboxyergoline (CAS: 81409-74-7) is an ergoline derivative characterized by its tetracyclic structure derived from ergot alkaloids. The compound has a molecular formula of C18H20N2O2 and a molecular weight of 296.36 g/mol . The full IUPAC name for this compound is (6aR,9R,10aR)-7-prop-2-enyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxylic acid . This complex nomenclature reflects its specific stereochemical configuration, with the 8beta designation indicating the particular spatial orientation of the carboxylic acid group.

The compound features two key functional groups: an allyl side chain (prop-2-en-1-yl group) at position 6 and a carboxylic acid group at position 8 with beta stereochemistry. This combination contributes to its unique reactivity profile and potential biological interactions .

Physical and Chemical Properties

The physical and chemical properties of 6-Allyl-8beta-carboxyergoline are summarized in the following table:

PropertyDescription
Molecular FormulaC18H20N2O2
Molecular Weight296.4 g/mol
CAS Number81409-74-7
PubChem CID14380957
IUPAC Name(6aR,9R,10aR)-7-prop-2-enyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxylic acid
SynonymsFCE-21589, UNII-1A04W9L14A, Cabergoline specified impurity A [EP]
SMILES NotationC=CCN1CC@@HC(=O)O
InChIInChI=1S/C18H20N2O2/c1-2-6-20-10-12(18(21)22)7-14-13-4-3-5-15-17(13)11(9-19-15)8-16(14)20/h2-5,9,12,14,16,19H,1,6-8,10H2,(H,21,22)/t12-,14-,16-/m1/s1

Structural Relationship to Other Ergoline Compounds

The ergoline scaffold present in 6-Allyl-8beta-carboxyergoline is a defining feature of numerous pharmaceutically important compounds. A closely related compound is methyl (8beta)-6-(prop-2-en-1-yl)ergoline-8-carboxylate (CAS: 72821-79-5), which is essentially the methyl ester form of the target compound . This methyl ester serves as a crucial intermediate in the synthesis of 6-Allyl-8beta-carboxyergoline.

The compound is also documented as "Cabergoline specified impurity A [EP]," indicating its relevance in pharmaceutical quality control processes for the dopamine agonist cabergoline . This relationship suggests structural similarities between the two compounds and potential shared pharmacological properties.

Synthesis and Chemical Reactions

The synthesis of 6-Allyl-8beta-carboxyergoline follows a well-defined two-stage process that yields the final product with approximately 85% efficiency . The synthetic pathway involves an initial allylation reaction followed by ester hydrolysis.

Synthetic Pathway

The synthesis begins with methyl ergoline-8β-carboxylate hydrochloride as the starting material. The key steps in the synthesis are:

  • Stage 1: Allylation Reaction

    • The starting material methyl ergoline-8β-carboxylate hydrochloride undergoes N-alkylation with allyl bromide

    • This reaction produces methyl 6-(2-propenyl)-ergoline-8β-carboxylate (the methyl ester intermediate)

  • Stage 2: Ester Hydrolysis

    • The methyl ester is hydrolyzed under basic conditions

    • Subsequent pH adjustment and isolation yield the final carboxylic acid product

Detailed Reaction Conditions

The specific reaction parameters for the synthesis of 6-Allyl-8beta-carboxyergoline are presented in the following table:

Step-by-Step Synthesis Procedure

The detailed synthetic procedure for 6-Allyl-8beta-carboxyergoline is as follows:

  • A mixture of methyl ergoline-8β-carboxylate hydrochloride (185 g) and triethylamine (183.3 g) is prepared in N,N-dimethylformamide (555 mL).

  • Allyl bromide (146.3 g) is added to this mixture, and the reaction is stirred at 20-30°C for 4-5 hours until completion.

  • The reaction mixture is cooled to 0-5°C, and water (1.3 L) is added in portions.

  • The resulting suspension is stirred at 0-5°C for 1-3 hours, then filtered and washed with N,N-dimethylformamide/water (1:2 v/v) followed by water to obtain methyl 6-(2-propenyl)-ergoline-8β-carboxylate.

  • The damp product is mixed with methanol (925 mL), and 50% sodium hydroxide solution (63 g) is added.

  • After stirring at 20-30°C for 2-3 hours, water (500 mL) is added, and the pH is adjusted to 6-6.5 by slowly adding hydrochloric acid.

  • The resulting suspension is stirred at 0-5°C for 1-2 hours, then filtered, washed with water and methanol.

  • The isolated solid is dried to yield 6-(2-propenyl)-ergoline-8β-carboxylic acid (152.3 g) with an 85% yield .

This synthetic route is documented in US patent US2008/275240 (2008) by Apotex Pharmachem Inc .

Current Research Status and Future Directions

The current research status of 6-Allyl-8beta-carboxyergoline appears to be primarily focused on its role as a synthetic intermediate and as a specified impurity in pharmaceutical quality control. Its identification as a cabergoline-related compound suggests ongoing monitoring in pharmaceutical manufacturing processes.

Future research directions may include:

  • Further exploration of its pharmacological profile and potential therapeutic applications

  • Development of improved synthetic routes with higher yields or more environmentally friendly conditions

  • Investigation of structure-activity relationships through the creation of novel derivatives

  • Potential applications in medicinal chemistry as a building block for new therapeutic agents

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator